2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine
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Overview
Description
2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine is a useful research compound. Its molecular formula is C12H15N3OS and its molecular weight is 249.33 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound 2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine belongs to the class of arylcyclohexylamines . The primary targets of arylcyclohexylamines are NMDA receptors, mu-, delta-, and kappa-opioid receptors, sigma-1 and sigma-2 receptors, and they also inhibit dopamine, serotonin, and norepinephrine transporters as well as nicotinic acetylcholine receptors .
Mode of Action
The compound primarily works by blocking NMDA receptors . This blockade results in a dissociated state that is extremely psychedelic and can dramatically alter the way one perceives time and space . It also activates opioid receptors and inhibits neurotransmitter transporters, contributing to its psychoactive effects .
Pharmacokinetics
Like other arylcyclohexylamines, it is likely to be absorbed orally, distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
The compound’s action results in profound and nonsensical effects — almost like a dream . In lower doses, it produces variable psychoactive effects, and in higher doses, it dissociates the mind from the body . This can lead to conditions that are hard to describe using spoken language, such as watching oneself without the use of a mirror, falling into an endless abyss, a non-threatening confrontation with death, or a merging with the universe .
Properties
IUPAC Name |
2-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c13-9-5-2-1-4-8(9)12-14-11(15-16-12)10-6-3-7-17-10/h3,6-9H,1-2,4-5,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQGBDAGDZSIQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=NC(=NO2)C3=CC=CS3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.